4-Azidobutane-1-sulfonyl chloride
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Overview
Description
4-Azidobutane-1-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by the presence of an azido group (-N₃) and a sulfonyl chloride group (-SO₂Cl) attached to a butane backbone. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidobutane-1-sulfonyl chloride typically involves the reaction of 4-chlorobutane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cl-(CH2)3-SO2Cl+NaN3→4-N3-(CH2)3-SO2Cl+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Azidobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, dimethylformamide
Catalysts: Copper(I) catalysts for cycloaddition reactions
Major Products
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Thiosulfonates: Formed from the reaction with thiols
Triazoles: Formed from cycloaddition reactions with alkynes
Scientific Research Applications
4-Azidobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamides and triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azidobutane-1-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and thiosulfonate derivatives.
Azido Group: Participates in cycloaddition reactions, forming triazole rings through the Huisgen cycloaddition mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Azidobutane-1-sulfonamide
- 4-Azidobutane-1-sulfonate
- 4-Azidobutane-1-thiosulfonate
Uniqueness
4-Azidobutane-1-sulfonyl chloride is unique due to the presence of both azido and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-azidobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESLQIEVUOARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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